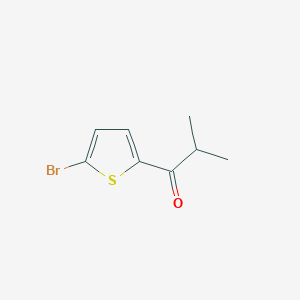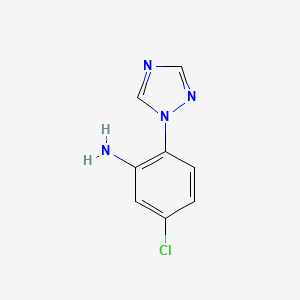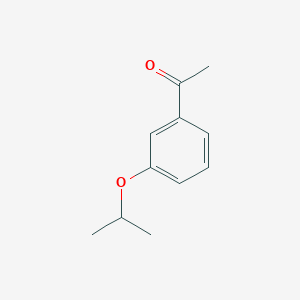
1-(3-异丙氧基苯基)乙酮
描述
1-(3-Isopropoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as phenyl ethanones. While the specific compound 1-(3-Isopropoxyphenyl)ethanone is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior that could be expected from 1-(3-Isopropoxyphenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate phenyl ethanone derivatives with various reagents to introduce substituents such as alkyl, halogen, or hydroxyl groups. For instance, a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones was prepared by reacting (3-chloromethyl-4-hydroxyphenyl)ethanone with different alcohols . This suggests that a similar approach could be used to synthesize 1-(3-Isopropoxyphenyl)ethanone by reacting a suitable 3-hydroxyphenyl ethanone with isopropanol in the presence of a base.
Molecular Structure Analysis
The molecular structure of phenyl ethanones is characterized by the presence of a carbonyl group attached to a phenyl ring. The structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as density functional theory (DFT), and compared with experimental data from techniques like X-ray diffraction (XRD) . These studies provide a detailed understanding of the molecular geometry, which is crucial for predicting the reactivity and properties of 1-(3-Isopropoxyphenyl)ethanone.
Chemical Reactions Analysis
Phenyl ethanones undergo a variety of chemical reactions, primarily centered around the reactivity of the carbonyl group. The carbonyl group can be a site for nucleophilic attack, as indicated by molecular electrostatic potential (MEP) studies showing negative charge localization . This suggests that 1-(3-Isopropoxyphenyl)ethanone could participate in reactions such as nucleophilic addition or condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl ethanones are influenced by their molecular structure. The presence of substituents affects properties like solubility, melting point, and boiling point. For example, the introduction of an isopropoxy group in 1-(3-Isopropoxyphenyl)ethanone would likely increase its hydrophobic character compared to unsubstituted phenyl ethanone. Spectroscopic techniques such as IR, UV-Vis, and NMR are commonly used to characterize these compounds . Additionally, the nonlinear optical properties and hyperpolarizabilities of related compounds have been evaluated, which could be relevant for the application of 1-(3-Isopropoxyphenyl)ethanone in materials science .
科学研究应用
生物系统中的荧光探针:利用1-(2-羟基苯基)乙酮衍生物制备了一种基于BODIPY的荧光探针,具有高选择性对硫化氢(H2S)。这种探针展示了一种巯基特异性裂解反应,有潜在应用于研究HCT-116和CT-26细胞等生物系统中HS−的影响(Fang, Jiang, Sun, & Li, 2019)。
固液相平衡研究:在大气压下,对1-(3-硝基苯基)乙酮在不同溶剂中在不同温度下的三元相平衡进行了研究,这种化合物与1-(3-异丙氧基苯基)乙酮密切相关。这项研究对于理解这类化合物的性质及其在分离过程中的应用具有重要意义(Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019)。
羧酸的光去保护基:引入了1-[2-(2-羟基烷基)苯基]乙酮作为羧酸的新型光去保护基,表明其在光化学应用和合成方法中的潜在用途(Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003)。
木质素降解与分析:通过漆酶酶对酚基β-1木质素亚结构模型化合物的降解机制研究,使用了与1-(3-异丙氧基苯基)乙酮结构相关的化合物。这类研究对于理解木质素降解,即生物质利用和回收的关键方面至关重要(Kawai, Umezawa, & Higuchi, 1988)。
硫脲半胱氨酸衍生物的抗菌活性:从2-羟基-4-异丙氧基-5-硝基苯乙酮合成了硫脲半胱氨酸衍生物,表现出对革兰氏阳性和革兰氏阴性细菌有可观的抗菌活性,突显了其在抗微生物研究中的潜力(Parekh & Desai, 2006)。
异丙醇中的木质素降解:在微波辅助加热下,对木质素在异丙醇中降解为芳香化合物的研究确定了与1-(3-异丙氧基苯基)乙酮结构相关的化合物,如Ethanone, 1-(4-羟基-3-甲氧基苯基)。这项研究有助于理解木质素分解为有价值的单体和寡聚体(Liu, Li, Liu, & Shen, 2017)。
异唑烷的抗菌活性:从1-(5-氟-2-羟基苯基)乙酮合成了3-{2-[(1-芳基-1H-1,2,3-三唑-4-基)甲氧基]-5-氟苯基}异唑烷,该化合物类似于1-(3-异丙氧基苯基)乙酮,其体外抗菌活性针对各种细菌和真菌生物体进行了表征,表明其在抗微生物药物开发中的潜力(Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019)。
属性
IUPAC Name |
1-(3-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAYDCNYNRMAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409146 | |
| Record name | 1-(3-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isopropoxyphenyl)ethanone | |
CAS RN |
114590-73-7 | |
| Record name | 1-(3-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

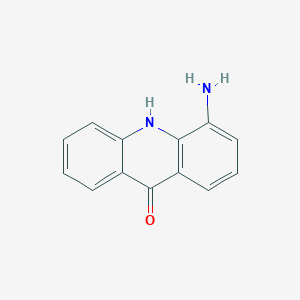
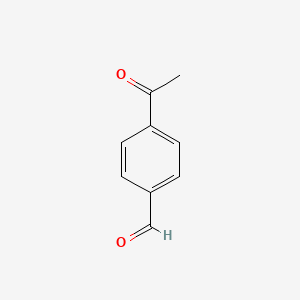

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)


